molecular formula C6H10O4 B12427260 2-methyl(1,2-13C2)pentanedioic acid

2-methyl(1,2-13C2)pentanedioic acid

Katalognummer: B12427260
Molekulargewicht: 148.13 g/mol
InChI-Schlüssel: AQYCMVICBNBXNA-UHJUODCXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-methyl(1,2-13C2)pentanedioic acid can be synthesized through several methods. One common approach involves the oxidation of 2-methylglutaraldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and pH to ensure complete oxidation to the dicarboxylic acid.

Industrial Production Methods

In an industrial setting, this compound can be produced via the catalytic hydrogenation of 2-methylglutaronitrile, followed by hydrolysis of the resulting 2-methylglutaronitrile to yield the desired dicarboxylic acid. This method is advantageous due to its scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl(1,2-13C2)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to produce carbon dioxide and water.

    Reduction: Reduction of the carboxylic acid groups can yield the corresponding alcohols.

    Substitution: The compound can participate in substitution reactions, where the carboxylic acid groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Thionyl chloride for conversion to acyl chlorides, followed by nucleophilic substitution.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: 2-methylpentanediol.

    Substitution: Various acyl derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-methyl(1,2-13C2)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl(1,2-13C2)pentanedioic acid involves its participation in metabolic pathways, particularly the citric acid cycle. As a metabolite of succinic acid, it plays a role in energy production and cellular respiration. The compound interacts with various enzymes and molecular targets within the cell, influencing metabolic processes and energy balance.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Glutaric acid: A dicarboxylic acid with a similar structure but without the methyl group.

    Adipic acid: Another dicarboxylic acid with a longer carbon chain.

    Succinic acid: A shorter dicarboxylic acid that is also involved in the citric acid cycle.

Uniqueness

2-methyl(1,2-13C2)pentanedioic acid is unique due to the presence of the methyl group, which influences its chemical reactivity and physical properties. This structural difference can lead to distinct biological activities and applications compared to its analogs.

Eigenschaften

Molekularformel

C6H10O4

Molekulargewicht

148.13 g/mol

IUPAC-Name

2-methyl(1,2-13C2)pentanedioic acid

InChI

InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i4+1,6+1

InChI-Schlüssel

AQYCMVICBNBXNA-UHJUODCXSA-N

Isomerische SMILES

C[13CH](CCC(=O)O)[13C](=O)O

Kanonische SMILES

CC(CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.